molecular formula C22H23N3O B1256612 4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol

4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol

Cat. No. B1256612
M. Wt: 345.4 g/mol
InChI Key: PZECGPMKEVSTQM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol is a member of naphthalenes.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized and characterized novel Schiff bases related to this compound, such as (E)-2-((4-(naphthalen-1-yloxy)phenylimino)methyl)phenol, for biological and electrochemical applications. This work includes X-ray diffraction analysis and studies on their interactions with DNA, showing significant DNA protective activities against hydroxyl free radicals (Shabbir et al., 2016).

Interaction with Biological Molecules

  • Fluorescence spectral studies have investigated the interaction of similar compounds, such as 2-(1-(naphthale-1-ylimino)ethyl)phenol, with Bovine Serum Albumin (BSA). This research is pivotal for understanding the binding mechanisms of these compounds with proteins, crucial for drug development and biochemical applications (Ghosh et al., 2016).

Electrochemical Properties

  • The electrochemical oxidation of related phenolic compounds has been extensively studied. This research contributes to understanding the electrochemical behavior of these compounds, which is vital for developing electrochemical sensors and other applications (Amani & Torabi, 2021).

Antimicrobial and Antifungal Applications

  • Synthesis of novel naphthalene-1,4-dione derivatives with potential antibacterial and antifungal activities has been reported. This kind of research is significant for developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance issues (Voskienė et al., 2012).

Potential in Anticancer Research

  • Compounds similar to the one have been synthesized and evaluated for their anticancer properties. This type of research is fundamental for discovering new cancer treatments and understanding the mechanisms of action of these compounds in cancer cells (Salahuddin et al., 2014).

properties

Product Name

4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

4-[[(4S)-2-amino-3-(2-naphthalen-1-ylethyl)-4,5-dihydroimidazol-4-yl]methyl]phenol

InChI

InChI=1S/C22H23N3O/c23-22-24-15-19(14-16-8-10-20(26)11-9-16)25(22)13-12-18-6-3-5-17-4-1-2-7-21(17)18/h1-11,19,26H,12-15H2,(H2,23,24)/t19-/m0/s1

InChI Key

PZECGPMKEVSTQM-IBGZPJMESA-N

Isomeric SMILES

C1[C@@H](N(C(=N1)N)CCC2=CC=CC3=CC=CC=C32)CC4=CC=C(C=C4)O

Canonical SMILES

C1C(N(C(=N1)N)CCC2=CC=CC3=CC=CC=C32)CC4=CC=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol
Reactant of Route 2
4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol
Reactant of Route 3
4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol
Reactant of Route 4
4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol
Reactant of Route 5
4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol
Reactant of Route 6
Reactant of Route 6
4-[[(4S)-2-amino-3-[2-(1-naphthalenyl)ethyl]-4,5-dihydroimidazol-4-yl]methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.